molecular formula C12H8ClF2NO2 B123628 Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate CAS No. 150258-20-1

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

Cat. No.: B123628
CAS No.: 150258-20-1
M. Wt: 271.64 g/mol
InChI Key: HLIWQEZYRYNMMV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIWQEZYRYNMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363156
Record name ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150258-20-1
Record name ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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